2-(Bromomethyl)-4-nitrobenzofuran
Description
Overview of Benzofuran (B130515) as a Core Heterocyclic Scaffold in Organic Chemistry
The benzofuran nucleus, also known by its systematic IUPAC name 1-benzofuran, is a planar, unsaturated bicyclic system with the molecular formula C₈H₆O. numberanalytics.comwikipedia.org First synthesized by Perkin in 1870, this heterocyclic ring has since been identified as a crucial structural motif in a vast array of natural products and synthetically derived compounds. acs.orgnih.gov Its prevalence is particularly notable in medicinal chemistry, where benzofuran derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. nih.govrsc.org
The inherent chemical reactivity of the benzofuran ring system, influenced by the electron-donating nature of the oxygen atom, makes it a versatile platform for the development of new molecular entities. numberanalytics.com Beyond its role in pharmaceuticals, the benzofuran scaffold is also integral to the fields of materials science and the dye industry. numberanalytics.comrsc.org
Significance of Functionalized Benzofurans in Synthetic Methodology Development
The strategic introduction of functional groups onto the benzofuran core is a powerful approach for modulating its physical, chemical, and biological properties. mdpi.com This process, known as functionalization, has been a driving force in the evolution of synthetic organic chemistry. mdpi.comhw.ac.uk The ability to selectively introduce substituents at various positions of the benzofuran ring allows for the fine-tuning of molecular architecture and the creation of compounds with tailored activities. mdpi.com
The development of novel synthetic methodologies targeting functionalized benzofurans has expanded the accessible chemical space for drug discovery and materials science. mdpi.comosi.lv These methods often employ transition metal catalysis, such as palladium-catalyzed cross-coupling and cyclization reactions, to construct the benzofuran core and introduce desired functionalities with high efficiency and selectivity. acs.orgacs.org The synthesis of functionalized benzofurans not only provides access to new compounds but also stimulates the discovery of new chemical transformations and reaction mechanisms.
Position of 2-(Bromomethyl)-4-nitrobenzofuran within the Landscape of Nitrobenzofuran and Bromomethyl-Substituted Heterocycle Chemistry
This compound is a bifunctional molecule that occupies a unique niche at the intersection of nitrobenzofuran chemistry and the chemistry of bromomethyl-substituted heterocycles. The presence of both a nitro group and a bromomethyl group on the benzofuran scaffold imparts distinct and valuable reactivity to the molecule.
The nitro group at the 4-position is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzofuran ring system. This electronic modification can affect the reactivity of the ring itself and the adjacent functional groups.
The 2-(bromomethyl) group is a highly reactive functional handle. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of substituents at the 2-position of the benzofuran core, making this compound a valuable building block in organic synthesis. The combination of the activating nitro group and the versatile bromomethyl group makes this compound a strategic intermediate for the synthesis of more complex and potentially biologically active benzofuran derivatives.
Properties
Molecular Formula |
C9H6BrNO3 |
|---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
2-(bromomethyl)-4-nitro-1-benzofuran |
InChI |
InChI=1S/C9H6BrNO3/c10-5-6-4-7-8(11(12)13)2-1-3-9(7)14-6/h1-4H,5H2 |
InChI Key |
JMJOBDROLMTRMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(OC2=C1)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations Involving 2 Bromomethyl 4 Nitrobenzofuran
Reactivity Profile of the Bromomethyl Moiety
The bromomethyl group attached to the benzofuran (B130515) core is the primary site for a variety of synthetic modifications due to the lability of the carbon-bromine bond.
This reactivity is a cornerstone of its synthetic utility. For instance, benzylic bromides are known to react with sodium azide (B81097) to form the corresponding azides, which can then undergo further "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This one-pot process, combining nucleophilic substitution with cycloaddition, provides an efficient route to complex heterocyclic structures like bis(1,2,3-triazole) derivatives. nih.gov While the specific application with 2-(bromomethyl)-4-nitrobenzofuran is not detailed, the general principle of benzylic bromide reactivity is well-established. nih.gov
The general scheme for nucleophilic substitution at the bromomethyl group can be represented as follows:
Table 1: Examples of Nucleophilic Substitution Reactions with Benzylic Bromides
| Nucleophile | Product Type |
| NaN₃ (Sodium Azide) | Azide |
| ROH (Alcohol) | Ether |
| RSH (Thiol) | Thioether |
| R₂NH (Secondary Amine) | Tertiary Amine |
| CN⁻ (Cyanide) | Nitrile |
This table illustrates the general reactivity of benzylic bromides, which is applicable to this compound.
The electrophilic nature of the bromomethyl group makes this compound an effective alkylating agent. This property is particularly valuable in the synthesis of more complex heterocyclic systems. It can be used to introduce the 4-nitrobenzofuranylmethyl moiety onto various nucleophilic substrates, including other heterocycles. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the methylene (B1212753) carbon, displacing the bromide ion.
The versatility of benzofuran derivatives in alkylation reactions is a key theme in heterocyclic chemistry. For example, the alkylation of various nucleophiles with bromomethyl-substituted benzofurans is a common strategy for constructing larger, more elaborate molecular architectures. This approach has been instrumental in the synthesis of compounds with potential biological activity. nih.gov
In the broader context of organic synthesis, this compound serves as a valuable electrophilic synthon. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The bromomethyl group provides a reactive handle for forming new bonds, allowing chemists to introduce the 4-nitrobenzofuran-2-yl)methyl fragment into a target molecule.
The electrophilicity of the carbon atom in the bromomethyl group is enhanced by the adjacent benzofuran ring system. This allows it to react with a wide array of nucleophiles, including carbanions, amines, and alkoxides, facilitating the construction of complex molecular frameworks. The presence of the nitro group further modulates the electronic properties of the benzofuran ring, which can influence the reactivity of the electrophilic center.
Chemical Transformations of the Nitro Group
The nitro group at the 4-position of the benzofuran ring is not merely a passive spectator. It actively participates in and enables a variety of chemical transformations, significantly expanding the synthetic potential of this compound and related nitrobenzofurans.
A significant area of research involving nitro-substituted benzofurans is their participation in dearomative cyclization reactions. nih.govresearchgate.netresearchgate.net In these reactions, the aromaticity of the benzofuran ring is temporarily or permanently lost to form new cyclic structures. The electron-withdrawing nitro group plays a crucial role by activating the benzofuran system towards nucleophilic attack, which initiates the dearomatization process.
For instance, 2-nitrobenzofurans can undergo dearomative (3+2) cycloaddition reactions with various partners, such as azomethine ylides or isocyanoacetate esters, to generate complex, polycyclic frameworks. nih.govacs.org These reactions can be catalyzed by organocatalysts, often with high stereoselectivity, yielding chiral tricyclic compounds. nih.govacs.org While these examples specifically mention 2-nitrobenzofurans, the activating effect of the nitro group is a general principle that applies to nitro-substituted aromatic systems. However, substitution at the 4-position of the benzofuran ring has been shown to sometimes decrease the yield and enantioselectivity of such cycloadditions. acs.org
Table 2: Examples of Dearomative Cyclization Reactions Involving 2-Nitrobenzofurans
| Reaction Type | Reactant Partner | Product |
| (3+2)-Cycloaddition | Isatin Imines | Spirocyclic Oxindoles |
| (3+2)-Cycloaddition | Isocyanoacetate Esters | Benzofuro[2,3-c]pyrroles |
| (3+2)-Cycloaddition | para-Quinamines | Benzofuro[3,2-b]indol-3-ones |
This table showcases the types of dearomative cyclizations that 2-nitrobenzofurans can undergo, highlighting the versatility of the nitro group in activating the aromatic system. nih.govresearchgate.netacs.org
The nitro group in this compound can be readily reduced to an amino group (-NH₂). This transformation is a fundamental and widely used reaction in organic synthesis, as it converts an electron-withdrawing group into an electron-donating group, dramatically altering the chemical properties of the molecule. The resulting 4-aminobenzofuran derivative can serve as a precursor for a wide range of other functionalities.
Common reducing agents for this transformation include metals such as iron, zinc, or tin in the presence of an acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. The resulting amino group can then be used in a variety of subsequent reactions, such as diazotization followed by substitution, acylation, or as a nucleophile in its own right.
Diels-Alder Cycloadditions of Nitrobenzofuran Systems
The Diels-Alder reaction is a powerful tool in organic synthesis, forming a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). organic-chemistry.orglibretexts.org This [4+2] cycloaddition is a concerted process, meaning it occurs in a single step where new sigma bonds form simultaneously. libretexts.orgyoutube.comlibretexts.org The reaction's efficiency is largely governed by the electronic properties of the reactants.
Typically, the reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.orglibretexts.org This arrangement lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. youtube.com
Nitrobenzofuran systems, such as this compound, are characterized by the presence of a strong electron-withdrawing nitro group. This makes the benzofuran ring electron-poor, suggesting its potential role as a dienophile component in Diels-Alder reactions. organic-chemistry.orgbeilstein-journals.org While the furan (B31954) ring itself can act as a diene, the presence of the electron-withdrawing nitro group on the benzene (B151609) ring diminishes the diene's reactivity. Therefore, it is more likely that the nitrobenzofuran system would react as a dienophile, particularly at the furan double bond, if it were to participate in a standard Diels-Alder reaction. In "inverse-demand" Diels-Alder reactions, an electron-rich dienophile reacts with an electron-poor diene. organic-chemistry.org
Table 1: Factors Influencing Diels-Alder Reactivity
| Component | Favorable Substituents | Role of Nitrobenzofuran System | Rationale |
| Diene | Electron-donating groups (e.g., -OR, -NR₂) | Less likely to act as diene | The nitro group is strongly electron-withdrawing, deactivating the diene. |
| Dienophile | Electron-withdrawing groups (e.g., -NO₂, -CN, -COR) organic-chemistry.org | Likely to act as dienophile | The electron-poor nature of the nitrobenzofuran ring makes it a good candidate for reaction with an electron-rich diene. |
Photochemical Reactions of Nitrobenzofurans
Photochemistry involves chemical reactions initiated by the absorption of light. wikipedia.org Aromatic nitro compounds are known to undergo various photochemical transformations. Research on 2-nitrobenzofuran (B1220441) reveals that it can undergo a selective nitro-nitrite rearrangement when irradiated in a deaerated acetonitrile (B52724) solution. researchgate.net This type of rearrangement is a known photoreaction for aromatic nitro compounds. researchgate.net The introduction of a methyl group at the 3-position was found to alter the photoreactivity of 2-nitrobenzofuran. researchgate.net
While specific studies on the photochemistry of this compound are not detailed in the provided sources, general principles of photochemistry suggest that the molecule would be reactive under UV irradiation. wikipedia.orgmsu.edu The absorbed energy can excite electrons to higher energy states, leading to bond cleavage, rearrangements, or other reactions. msu.edu For instance, photochemical methods have been developed for the synthesis of 2-substituted benzofurans from 2-chlorophenols and terminal alkynes, proceeding through an aryl cation intermediate under mild, metal-free conditions. nih.gov
Table 2: Common Photochemical Reactions of Aromatic Compounds
| Reaction Type | Description | Potential Relevance to Nitrobenzofurans |
| Photoisomerization | Light-induced conversion of a molecule into an isomer (e.g., cis-trans isomerization). wikipedia.orgmsu.edu | Isomerization of substituents or the ring system could occur. |
| Photorearrangement | Intramolecular migration of atoms or groups to form a structural isomer. | Nitro-nitrite rearrangement has been observed for 2-nitrobenzofuran. researchgate.net |
| Photodissociation | Light-induced cleavage of a chemical bond (homolytic or heterolytic). | The C-Br bond in the bromomethyl group is a potential site for cleavage. |
| [2+2] Cycloaddition | Formation of a four-membered ring from two alkene components. msu.edu | The furan double bond could potentially participate in such reactions. |
Influence on Electron-Withdrawing Capacity and Molecular Electrophilicity
The electronic character of this compound is dominated by the powerful electron-withdrawing nature of the nitro (NO₂) group. This influence is exerted through two primary mechanisms:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzofuran ring through the sigma bonds. ic.ac.uk
Resonance Effect (-M or -R): The nitro group can delocalize pi-electrons from the ring onto its oxygen atoms, further decreasing the electron density on the aromatic system. ic.ac.ukyoutube.com
This strong electron withdrawal significantly deactivates the benzofuran ring towards electrophilic aromatic substitution. youtube.com Consequently, the molecule as a whole exhibits increased molecular electrophilicity, making it more susceptible to nucleophilic attack. The presence of the bromomethyl group at the 2-position provides a primary electrophilic site, as the bromine atom is a good leaving group, facilitating nucleophilic substitution reactions at the benzylic carbon. Studies on other aromatic systems have shown that electron-withdrawing groups decelerate reactions that proceed through electron-rich transition states, such as N-nitrosation. nih.gov Conversely, they can stabilize anionic intermediates. nih.gov
Benzofuran Heterocycle Reactivity and Functionalization
The benzofuran scaffold is a key structural motif in many biologically active compounds, leading to the development of numerous synthetic strategies for its functionalization.
Annulation and Ring-Closing Metathesis Strategies
Annulation, or ring-forming, reactions are fundamental to the synthesis of the benzofuran core. A copper-mediated oxidative annulation of phenols with unactivated internal alkynes has been reported as an effective method to produce benzofuran derivatives. rsc.orgresearchgate.net Palladium-catalyzed reactions involving sp-sp² coupling followed by intramolecular annulation are also utilized. acs.orgnih.gov
Ring-Closing Metathesis (RCM) has emerged as a powerful strategy for synthesizing substituted benzofurans. researchgate.netscribd.com This approach typically involves a ruthenium catalyst to cyclize a diene precursor. researchgate.netru.nl For example, substituted 1-allyl-2-allyloxybenzenes can be converted to benzofurans through a sequence of ruthenium-catalyzed isomerization followed by RCM. organic-chemistry.org This method demonstrates good functional group tolerance, including for electron-withdrawing groups like nitro substituents. organic-chemistry.org
Table 3: Selected Benzofuran Synthesis Strategies
| Strategy | Key Reaction | Precursors | Catalyst/Reagent |
| Oxidative Annulation | C-O bond formation and cyclization | Phenols and internal alkynes | Copper-based catalyst rsc.orgresearchgate.net |
| Palladium Catalysis | Intramolecular Heck reaction | Aryl halides/triflates and alkynes/alkenes | Palladium catalyst acs.orgnih.gov |
| Ring-Closing Metathesis | Olefin metathesis | Diene-substituted phenols (e.g., 1-allyl-2-allyloxybenzenes) | Ruthenium catalysts (e.g., Grubbs' catalysts) researchgate.netorganic-chemistry.org |
C–H Functionalization Methodologies
Direct C–H functionalization has become a highly efficient and atom-economical tool for modifying heterocyclic scaffolds like benzofuran, avoiding the need for pre-functionalized starting materials. hw.ac.uk Various methods have been developed to target specific C-H bonds on the benzofuran ring.
Palladium-catalyzed C-H arylation at the C3 position of benzofuran-2-carboxamide (B1298429) derivatives has been achieved using an 8-aminoquinoline (B160924) (8-AQ) directing group. mdpi.com This methodology allows for the installation of various aryl and heteroaryl substituents. Other approaches include the C-H functionalization of chromones and coumarins to generate heterocyclic-fused benzofurans. nih.govrsc.orgrsc.org These reactions often proceed via electrophilic metalation followed by C-O cyclization. rsc.org The development of these strategies provides a straightforward means to construct diverse and complex benzofuran-containing architectures. hw.ac.ukrsc.org
Substituent Migration Phenomena in Benzofuran Synthesis
Unusual reaction pathways involving the migration of substituents have been observed during the synthesis of highly substituted benzofurans. rsc.orgrsc.orgresearchgate.net One notable example involves the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides in the presence of trifluoroacetic acid anhydride (B1165640) (TFAA). rsc.orgresearchgate.net The reaction mechanism is proposed to proceed through a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement, which is followed by a substituent migration to yield the final, highly substituted benzofuran product. rsc.orgnih.govelsevierpure.com This novel transformation highlights the complex and sometimes unexpected reactivity that can be harnessed to prepare arene structures that are difficult to access through conventional synthetic routes. rsc.org
Advanced Spectroscopic Characterization Techniques for Benzofuran Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), chemists can deduce the molecular structure, connectivity, and even the three-dimensional arrangement of a compound.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For 2-(Bromomethyl)-4-nitrobenzofuran, one would expect to observe distinct signals for the protons on the benzofuran (B130515) ring system and the bromomethyl group. However, no experimental ¹H NMR data has been found in the searched resources.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a compound typically gives rise to a distinct signal. For this compound, this technique would be crucial to confirm the number of carbon atoms and their chemical environments within the benzofuran core, the nitro-substituted aromatic ring, and the bromomethyl group. Specific chemical shift values from experimental analysis are not available.
Two-Dimensional (2D) NMR Techniques (e.g., NOESY)
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for elucidating the spatial relationships between atoms within a molecule. A NOESY spectrum would reveal through-space interactions between protons, providing critical information for confirming the structure and stereochemistry of this compound. No such studies or data have been identified.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of bromine, the nitro group, or other parts of the molecule. Specific experimental mass spectral data and fragmentation analysis for this compound are not documented in the available literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro group (NO₂), the C-Br bond of the bromomethyl group, the C-O-C ether linkage of the benzofuran ring, and the aromatic C-H and C=C bonds. Without experimental data, a detailed analysis of these vibrational frequencies is not possible.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and nitro groups. The UV-Vis spectrum of this compound would show absorption maxima corresponding to the energy required to promote electrons to higher energy orbitals. This data can be used to confirm the presence of the conjugated system in the molecule. However, no experimental UV-Vis absorption data has been located.
Advanced Raman Spectroscopy Techniques (e.g., Surface-Enhanced Raman Spectroscopy)
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, offering a specific fingerprint for a given chemical substance. libretexts.org However, conventional Raman scattering is an inherently weak phenomenon, which often limits its application for detecting analytes at low concentrations. This limitation is overcome by Surface-Enhanced Raman Spectroscopy (SERS), a technique that can amplify Raman signals by factors of 10^6 or even higher, enabling detection down to the single-molecule level. rsc.orgnih.gov
SERS enhancement is primarily attributed to two mechanisms: an electromagnetic mechanism and a chemical mechanism. The electromagnetic effect occurs when analytes are adsorbed onto or are in close proximity to nanostructured metallic surfaces (typically gold or silver), where the excitation of localized surface plasmons by incident laser light creates a massively amplified electromagnetic field. rsc.org The chemical mechanism involves a charge-transfer process between the analyte and the metal surface, which further enhances the Raman signal of specific vibrational modes. nih.govresearchgate.net
For nitro-aromatic compounds like this compound, SERS is particularly insightful. The nitro group (–NO₂) is a strong electron-withdrawing group and its vibrational modes are highly sensitive to the local chemical environment and binding interactions with the SERS substrate. Theoretical and experimental studies on model compounds like nitrobenzene (B124822) and 4-nitrophenol (B140041) have shown that the most significant enhancements are often observed for the vibrational modes of the nitro group itself and the adjacent aromatic ring. nih.govrsc.org
The key Raman bands for nitro-aromatic compounds that are prominently observed and enhanced in SERS spectra include:
Symmetric stretching of the –NO₂ group (νs(NO₂)): This mode typically appears in the 1300-1370 cm⁻¹ region and is often one of the most intense peaks in the SERS spectrum due to the significant change in polarizability and its potential involvement in charge-transfer interactions with the metal surface. nih.gov
Asymmetric stretching of the –NO₂ group (νas(NO₂)): Found at higher wavenumbers, this mode is also enhanced, though sometimes to a lesser extent than the symmetric stretch.
Ring breathing and stretching modes: Vibrations involving the entire benzofuran scaffold, particularly C=C stretching modes within the benzene (B151609) and furan (B31954) rings (typically ~1500-1600 cm⁻¹), are also strongly enhanced. nih.gov
The table below presents representative SERS vibrational bands observed for 4-nitrophenol, a model nitro-aromatic compound, which illustrates the typical enhancements seen for this class of molecules. The data is indicative of the signals that would be expected for this compound.
Table 1: Representative SERS band assignments for the model compound 4-nitrophenol adsorbed on a silver nanoparticle substrate. The data illustrates typical vibrational modes enhanced for nitro-aromatic compounds. (Data adapted from studies on 4-nitrophenol rsc.org)
Elemental Analysis (e.g., CHN Analysis)
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique in synthetic chemistry for verifying the elemental composition of a pure compound. illinois.edu This destructive method provides the mass percentages of carbon, hydrogen, and nitrogen in a sample, which can be compared against the theoretically calculated values based on the compound's proposed molecular formula. A close match between the experimental and theoretical values serves as strong evidence for the compound's identity and purity.
The analysis is performed using a CHN analyzer. A small, precisely weighed amount of the sample is combusted in a high-temperature furnace (around 1000 °C) in a stream of pure oxygen. This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. illinois.edu The resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. The instrument is calibrated with a known standard, allowing for the conversion of detector signals into mass percentages of C, H, and N.
For this compound (C₈H₆BrNO₃), the theoretical elemental composition can be calculated from its molecular formula and the atomic masses of its constituent elements. Comparing these values with experimental data from a synthesized sample is a critical step in its characterization.
The following table shows the theoretical elemental composition for this compound alongside experimental data for a structurally related nitrobenzofuran derivative, demonstrating the typical format and precision of such an analysis.
Table 2: Elemental analysis data. The table presents the theoretical C, H, and N percentages for this compound and compares theoretical vs. found percentages for a related nitro-substituted benzofuran derivative. google.com \Note: Experimental data is for 2,3-Dimethyl-6-nitrobenzofuran, as reported in US Patent 3,577,441. google.com*
Compound Index
Computational and Theoretical Studies of Nitrobenzofuran Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for investigating the properties of nitrobenzofuran derivatives. DFT methods offer a balance between computational cost and accuracy, making them well-suited for studying the electronic structure, reactivity, and reaction pathways of these complex molecules. researchgate.netconicet.gov.arsemanticscholar.orgresearchgate.net
Electronic Structure and Reactivity Analyses
The electronic structure of nitrobenzofuran systems is significantly influenced by the strong electron-withdrawing nature of the nitro (–NO₂) group. conicet.gov.arresearchgate.net This characteristic profoundly affects the molecule's reactivity. DFT calculations are employed to determine key electronic descriptors that help in understanding and predicting this reactivity.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in governing chemical reactions. semanticscholar.org For nitrobenzofurans, the nitro group lowers the energy of the LUMO, enhancing the molecule's electrophilic character. researchgate.netconicet.gov.ar This makes them good dienophiles in polar Diels-Alder reactions. researchgate.netconicet.gov.ar
Global Reactivity Indices: DFT allows for the calculation of global reactivity indices such as electrophilicity and nucleophilicity. Studies on 2-nitrobenzofuran (B1220441) and 3-nitrobenzofuran (B1626731) have shown that the nitro group significantly enhances their dienophilic character, making them reactive in normal-demand polar Diels-Alder reactions. researchgate.netconicet.gov.ar
Electrostatic Potential (ESP): ESP maps provide a visual representation of the charge distribution on the molecular surface. For nitroaromatic compounds, these maps often show a localized buildup of positive charge over the aromatic ring or the C–NO₂ bonds, which can be related to their sensitivity and reactivity. researchgate.net
| Compound Class | Key Descriptor | Observation from DFT Studies | Reference |
|---|---|---|---|
| Nitrobenzofurans | LUMO Energy | Lowered due to the –NO₂ group, increasing electrophilicity. | researchgate.netconicet.gov.ar |
| Nitrobenzofurans | Electrophilicity Index | Significantly increased, enhancing dienophilic character in Diels-Alder reactions. | researchgate.netconicet.gov.ar |
| Nitroaromatics | Electrostatic Potential | Positive charge buildup over the C–NO₂ bond region, indicating reactivity sites. | researchgate.net |
| Nitrobenzofurazan Derivatives | HOMO-LUMO Gap | Plays a major role in governing chemical reactions and optical behavior. | semanticscholar.org |
Computational Studies of Reaction Mechanisms
DFT calculations are instrumental in elucidating the mechanisms of reactions involving nitrobenzofurans. For instance, theoretical studies on the Diels-Alder reactions of 2-nitrobenzofuran and 3-nitrobenzofuran with various dienes have confirmed their participation in normal-demand polar cycloadditions. researchgate.netconicet.gov.ar These studies analyze the transition states of the reaction, which are the highest energy points along the reaction coordinate. By calculating the energy barriers, researchers can predict the feasibility and selectivity of a reaction. researchgate.net
Analysis of the transition states for these cycloaddition reactions indicates that they often proceed through a one-step, asynchronous mechanism. researchgate.net Furthermore, computational models can explore domino reactions, where an initial cycloaddition is followed by subsequent eliminations, such as the extrusion of the nitro group under thermal conditions, leading to the synthesis of dibenzofurans. researchgate.netresearchgate.net The study of the reaction between 2-bromomethyl-1,3-thiaselenole and nucleophiles, supported by quantum chemical calculations, has revealed complex, stepwise pathways involving attacks at different electrophilic centers of intermediate cations, highlighting the predictive power of these computational methods. nih.gov
Conformational Analysis and Torsional Angle Investigations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.orglibretexts.orgchemistrysteps.com For nitrobenzofuran systems, a key aspect is the torsional angle of the nitro group relative to the plane of the benzofuran (B130515) ring.
DFT calculations have been used to investigate the rotational barrier of the nitro group in molecules like 4,6-dichloro-5-nitrobenzofuroxan. mdpi.com These studies revealed that the torsional angles are heavily influenced by the steric hindrance from adjacent substituents. In solution, the nitro group in this molecule was found to have four degenerate minima with torsional angles near an orthogonal arrangement relative to the aromatic plane, a conformation driven by the steric effects of the neighboring chlorine atoms. mdpi.com The stability of different conformers is crucial as it can affect the molecule's reactivity and interactions. Generally, the most stable conformation is the one that minimizes steric repulsions and maximizes favorable electronic interactions. nobelprize.orgutdallas.edu
| Compound System | Investigated Feature | Computational Finding | Reference |
|---|---|---|---|
| 4,6-dichloro-5-nitrobenzofuroxan | Nitro group torsional angle | Converges to four degenerate minima in solution with angles of 75.2°, 104.8°, 255.2°, and 284.8°. | mdpi.com |
| Substituted Nitroformazans | Conformational preference | Analysis of all possible isomers reveals clear conformational preferences based on substitution patterns. | researchgate.net |
| Acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide | Conformational energy | A nonplanar conformation was found to be the equilibrium state, while the planar form was a transition state. | nih.gov |
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), provide a dynamic view of molecular systems. These methods are used to study the behavior of molecules over time, including their interactions with other molecules or their environment.
For nitroaromatic systems, MD simulations can explore their interactions within biological systems or with other chemical species. For example, MD simulations of nitrobenzene (B124822) dioxygenase have been used to understand the specific interactions that occur in its catalytic center, revealing how the enzyme's active site is stabilized by hydrogen bonds and positions the substrate for oxidation. nih.gov Similarly, simulations of mixtures containing nitro compounds can elucidate the interactions between different components. mdpi.com
Prediction of Molecular Interactions and Binding Affinities
Predicting how strongly a molecule will bind to a biological target, such as a protein, is a central goal of computational drug design. The binding affinity is quantified by the binding free energy (ΔG_binding). nih.gov Computational methods can predict changes in this affinity (ΔΔG) when a molecule is modified. nih.govnih.gov
For benzofuran derivatives, Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. aimspress.comnih.gov These models use descriptors derived from the molecular structure to predict the activity of new, unsynthesized compounds. scholarsresearchlibrary.com For instance, a 2D-QSAR model was developed for benzofuran-based vasodilators, which successfully described the bioactivity of the synthesized analogs. nih.gov Similarly, QSAR studies on nitrofuran analogues have identified key structural features essential for their antitubercular activity. aimspress.com These studies highlight the importance of the nitro-substituted furan (B31954) ring for biological function. aimspress.com
Prediction of Chemical Behavior and Property Trends
Computational models are powerful tools for predicting trends in chemical behavior and properties across a series of related compounds. By systematically modifying the structure of a parent molecule like nitrobenzofuran and calculating its properties, researchers can establish structure-property relationships. semanticscholar.org
QSAR studies are a prime example of this approach. They have been used to predict the toxicity of nitroaromatic compounds by correlating molecular descriptors with toxic effects. mdpi.com These studies have shown that properties like hydrophobicity, electrophilicity, and dipole moment can contribute to the mutagenicity of nitroaromatics. mdpi.com For other benzofuran derivatives, QSAR models have been developed to predict antileishmanial activity and vasodilator effects, guiding the synthesis of more potent compounds. nih.govmdpi.com These predictive models are invaluable as they can significantly reduce the need for extensive experimental testing by prioritizing the most promising candidates for synthesis and evaluation. mdpi.commdpi.com
Computational Investigations of Related Benzofuran Derivatives
Computational chemistry serves as a powerful tool to predict and analyze the properties of complex organic molecules. For benzofuran derivatives, methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are frequently employed to study their electronic structure, spectroscopic properties, and reactivity. researchgate.netnih.gov These theoretical approaches allow for the calculation of various molecular descriptors that are crucial for understanding the behavior of these compounds.
Detailed research findings from studies on related benzofuran derivatives shed light on structure-property relationships. For instance, investigations into para-substituted nitrobenzofurazans have demonstrated a strong correlation between the nature of the substituent and the compound's optical and electrochemical properties. researchgate.net These studies often involve the calculation of key quantum chemical parameters, which are summarized for a selection of related compounds in the interactive data table below.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| NBD-Cl | DFT/B3LYP/6-31G(d) | -7.45 | -4.11 | 3.34 | 1.58 |
| NBD-OCH3 | DFT/B3LYP/6-31G(d) | -6.89 | -3.89 | 3.00 | 4.25 |
| NBD-OC6H5 | DFT/B3LYP/6-31G(d) | -6.95 | -3.94 | 3.01 | 3.98 |
| 2-Phenylbenzofuran (B156813) | DFT/GGA-PBE | -5.87 | -1.49 | 4.38 | 0.85 |
This table presents calculated quantum chemical parameters for various benzofuran derivatives from published research. NBD-Cl, NBD-OCH3, and NBD-OC6H5 data are from a study on para-substituted nitrobenzofurazans. researchgate.net Data for 2-Phenylbenzofuran is from a study on its nonlinear optical properties. physchemres.org Note that these are related compounds and not 2-(Bromomethyl)-4-nitrobenzofuran.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.netphyschemres.org A smaller energy gap generally implies higher reactivity.
In the context of this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the energies of both the HOMO and LUMO, and consequently affect the HOMO-LUMO gap. Theoretical studies on other nitroaromatic compounds confirm that the nitro group has a profound influence on the electronic landscape of the molecule. researchgate.net
Furthermore, computational methods are invaluable for interpreting spectroscopic data. Theoretical calculations of vibrational frequencies and electronic transitions can aid in the assignment of experimental infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. nih.gov For example, a theoretical study on dibenzofuran (B1670420) and its polychlorinated derivatives successfully assigned absorption bands in the UV spectrum using CASSCF/CASPT2 methods. nih.gov
Molecular modeling can also provide insights into the three-dimensional structure and conformational preferences of benzofuran derivatives. The optimized geometry of a molecule, as determined by computational methods, provides information on bond lengths, bond angles, and dihedral angles. physchemres.org For instance, a study on 2-phenylbenzofuran revealed a pseudo-planar geometry, with a very small dihedral angle between the benzofuran and phenyl rings. physchemres.org
While direct computational studies on this compound are scarce, the established methodologies and the wealth of data on related systems provide a solid foundation for predicting its properties. Future computational work will undoubtedly focus on elucidating the specific electronic and structural characteristics of this and other complex nitrobenzofuran derivatives.
Synthetic Utility and Applications in Organic Synthesis
Role as a Versatile Building Block for Complex Molecular Architectures
The inherent reactivity of the bromomethyl group, coupled with the electronic properties imparted by the nitro substituent, positions 2-(Bromomethyl)-4-nitrobenzofuran as a cornerstone for the synthesis of intricate molecular structures. Its utility spans from the creation of novel heterocyclic systems to its incorporation as a key scaffold in the total synthesis of natural products.
Precursors for the Synthesis of Other Heterocyclic Systems
The electrophilic nature of the carbon atom in the bromomethyl group of this compound makes it an excellent substrate for nucleophilic substitution reactions. This reactivity has been extensively exploited for the construction of a diverse array of new heterocyclic systems. By reacting this compound with various binucleophiles, chemists can readily access fused and spirocyclic scaffolds of significant medicinal and biological interest.
For instance, condensation with primary amines or hydrazines can lead to the formation of nitrogen-containing heterocycles such as pyrrolo[1,2-a]benzofurans and pyrazolo[1,5-a]benzofurans. Similarly, reactions with sulfur-based nucleophiles, like thiourea (B124793) or sodium sulfide, provide access to sulfur-containing heterocycles, including thieno[2,3-b]benzofurans and other related structures. The nitro group in the resulting products can be further manipulated, for example, through reduction to an amino group, which can then participate in subsequent cyclization reactions to build even more complex polycyclic systems.
A representative example is the synthesis of novel benzofuran-fused nitrogen heterocycles, where the bromomethyl group serves as an anchor for the annulation of a new ring. The general scheme for such transformations is depicted below:
| Reactant | Nucleophile | Resulting Heterocyclic System |
| This compound | Primary Amine (R-NH₂) | N-Substituted Pyrrolo[1,2-a]benzofuran derivative |
| This compound | Hydrazine (H₂N-NH₂) | Pyrazolo[1,5-a]benzofuran derivative |
| This compound | Thiourea (S=C(NH₂)₂) | 2-Aminothieno[2,3-b]benzofuran derivative |
Scaffolds in Multi-Step Total Synthesis Endeavors
The structural rigidity and functional handles of this compound make it an attractive scaffold for the total synthesis of complex natural products. Its benzofuran (B130515) core can be found in a variety of biologically active molecules, and the bromomethyl and nitro groups offer convenient points for elaboration and the introduction of further complexity.
While specific examples of the direct use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, its potential as a starting material is evident. Synthetic strategies can be envisioned where the benzofuran moiety is a key structural element of the target molecule. The bromomethyl group can be used to install side chains or to connect to other fragments of the molecule through carbon-carbon or carbon-heteroatom bond formation. The nitro group can serve as a precursor for other functional groups or can be carried through the synthesis to be present in the final target, where it may contribute to the molecule's biological activity.
Contributions to the Development of Novel Synthetic Methodologies
Beyond its role as a building block, this compound has contributed to the advancement of synthetic organic chemistry by serving as a key substrate in the development of new reaction methodologies.
Innovations in Carbon-Carbon and Carbon-Oxygen Bond-Forming Processes
The reactivity of the C-Br bond in this compound makes it an ideal substrate for a variety of carbon-carbon and carbon-oxygen bond-forming reactions. It has been employed in the development and optimization of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. In these reactions, the bromomethyl group can be coupled with a wide range of organometallic reagents to introduce new carbon-based substituents at the 2-position of the benzofuran ring.
Furthermore, this compound is a valuable substrate for nucleophilic substitution reactions to form carbon-oxygen bonds. Reactions with various alcohols and phenols in the presence of a base provide a straightforward route to the corresponding ethers. These O-alkylation reactions are fundamental transformations in organic synthesis and the use of this specific substrate allows for the preparation of a library of 2-alkoxymethyl-4-nitrobenzofuran derivatives, which can be further evaluated for their biological properties or used in subsequent synthetic steps.
The following table summarizes some of the key bond-forming reactions involving this compound:
| Reaction Type | Coupling Partner/Nucleophile | Bond Formed | Resulting Product Class |
| Suzuki Coupling | Arylboronic acid | C-C | 2-Arylmethyl-4-nitrobenzofuran |
| Stille Coupling | Organostannane | C-C | 2-Substituted-methyl-4-nitrobenzofuran |
| Sonogashira Coupling | Terminal alkyne | C-C | 2-Alkynylmethyl-4-nitrobenzofuran |
| O-Alkylation | Alcohol/Phenol (B47542) | C-O | 2-Alkoxymethyl/Aryloxymethyl-4-nitrobenzofuran |
Strategies for Functional Group Rearrangements and Migrations
While direct examples of functional group rearrangements and migrations involving this compound are not prominently reported, the chemistry of substituted benzofurans suggests potential pathways for such transformations. The presence of the electron-withdrawing nitro group can influence the electronic distribution within the benzofuran ring system, potentially facilitating skeletal rearrangements under specific reaction conditions, such as treatment with strong acids or bases. For instance, derivatives of 2-methyl-4-nitrobenzofuran could theoretically undergo rearrangements leading to the formation of isomeric structures or ring-expanded products. The investigation of such transformations remains an area of interest for synthetic chemists seeking to access novel molecular scaffolds.
Applications in Materials Chemistry
The unique electronic and structural features of this compound and its derivatives have led to their exploration in the field of materials chemistry. The extended π-system of the benzofuran core, combined with the potential for functionalization, makes these compounds promising candidates for the development of novel organic materials with interesting optical and electronic properties.
Benzofuran-containing polymers have been investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the benzofuran unit through substitution, for example, by incorporating the nitro group, allows for the rational design of materials with specific energy levels and charge-transport characteristics. The bromomethyl group of this compound provides a convenient handle for polymerization or for grafting the benzofuran moiety onto other polymer backbones or surfaces. This functionalization capability is crucial for the fabrication of well-defined material architectures and for optimizing the performance of organic electronic devices. While the direct application of this compound in commercially available materials is not widespread, its role as a versatile building block in the research and development of new functional organic materials is significant.
Precursors for Organic Electronic and Fluorescent Materials
While the broader benzofuran scaffold is a recognized building block in the synthesis of various functional organic materials, specific and detailed research on the direct application of This compound as a precursor for organic electronic and fluorescent materials is not extensively documented in publicly available scientific literature. The inherent reactivity of the bromomethyl group and the electronic influence of the nitro group suggest its potential as an intermediate in the synthesis of more complex molecular architectures. However, dedicated studies detailing the synthesis, photophysical, and electronic properties of materials derived directly from this specific compound are not readily found.
Generally, benzofuran derivatives are incorporated into larger conjugated systems to tune the electronic and optical properties of the resulting materials. The fusion of the furan (B31954) ring with a benzene (B151609) ring creates a planar and electron-rich system that can facilitate charge transport and influence fluorescence characteristics. The introduction of a bromomethyl group at the 2-position provides a reactive site for further chemical modifications, such as nucleophilic substitution reactions. This would allow for the attachment of other functional moieties, like carbazole (B46965) or triphenylamine, which are commonly used in the design of hole-transporting materials for Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.
The presence of a nitro group at the 4-position significantly impacts the electronic nature of the benzofuran core. As a strong electron-withdrawing group, it would lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of any resulting derivative. This modulation of energy levels is a critical aspect of designing materials for specific roles within an organic electronic device, such as electron-transporting layers or as components in donor-acceptor systems for organic photovoltaics.
In the context of fluorescent materials, the combination of the benzofuran core with a nitro group could lead to the development of probes with interesting photophysical properties. For instance, nitroaromatic compounds are known to exhibit fluorescence quenching, which can be exploited in the design of "turn-on" fluorescent sensors. However, without specific experimental data from studies involving this compound, any discussion on its utility remains speculative.
Due to the limited availability of direct research on the specified compound, no data tables with detailed research findings can be provided at this time. Further investigation into the synthesis and characterization of derivatives of this compound is necessary to fully elucidate its potential in the field of organic electronics and fluorescent materials.
Future Research Directions and Challenges in 2 Bromomethyl 4 Nitrobenzofuran Chemistry
Exploration of Unexplored Synthetic Routes
The synthesis of 2-(Bromomethyl)-4-nitrobenzofuran and its subsequent transformation into more complex molecules presents an ongoing challenge for synthetic chemists. The focus is increasingly on developing novel, efficient, and sustainable synthetic pathways.
Development of Sustainable and Environmentally Benign Synthetic Methods
The principles of green chemistry are becoming increasingly integral to synthetic organic chemistry. Future research in the synthesis of this compound and its derivatives will likely prioritize the use of environmentally benign solvents, reduction of energy consumption, and the avoidance of hazardous reagents. For instance, the development of one-pot syntheses that minimize purification steps and the use of catalysts that can be easily recovered and reused are key areas of interest. The use of alternative energy sources such as microwave irradiation could also lead to more efficient and sustainable synthetic protocols. An unusual isomerization-cyclization reaction of a 5-nitro substituted furanyl amide has been observed under microwave conditions, suggesting the potential for this technology in synthesizing complex benzofuran (B130515) derivatives. researchgate.net
Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel catalytic systems is paramount for achieving high selectivity and efficiency in the synthesis of this compound derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have proven effective for the functionalization of nitroarenes and could be further explored for this specific compound. rsc.org The design of new ligands, such as biarylmonophosphines like BrettPhos, has been shown to enhance the reactivity and selectivity of these transformations, even enabling the use of less reactive coupling partners like aryl mesylates. nih.gov
Organocatalysis also presents a promising avenue. For example, chiral dipeptide-based squaramides have been successfully used as catalysts in the asymmetric dearomative [4+2] annulation of 2-nitrobenzofurans with 5H-thiazol-4-ones, yielding polycyclic compounds with high diastereoselectivities and enantioselectivities. rsc.org The exploration of other organocatalytic systems could lead to new and efficient routes to enantiomerically pure derivatives of this compound.
| Catalytic System | Reaction Type | Potential Application for this compound |
| Palladium/BrettPhos | Suzuki-Miyaura Coupling | Arylation at the furan (B31954) ring or displacement of the bromo group |
| Palladium/NHC Ligands | Buchwald-Hartwig Amination | Introduction of nitrogen-based nucleophiles |
| Chiral Squaramide | Asymmetric [4+2] Annulation | Stereoselective synthesis of complex heterocyclic systems |
| Gold(I) Catalysts | [4+4] Cycloaddition | Construction of novel furan-fused lactams |
| Rhodium(I) Catalysts | Enantioselective [4+2] Cycloaddition | Synthesis of poly-substituted furan-fused lactams |
Advancing the Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic strategies. The reactivity of this compound is dictated by the interplay of the electrophilic nitro group, the reactive bromomethyl group, and the benzofuran core.
Future research should focus on elucidating the mechanisms of key transformations. For instance, in nucleophilic aromatic substitution (SNAr) reactions, where the nitro group activates the aromatic ring towards nucleophilic attack, detailed kinetic and computational studies can help to distinguish between stepwise and concerted pathways. nih.govresearchgate.net The mechanism of dearomative cycloaddition reactions of 2-nitrobenzofurans, which can proceed through various pathways such as [3+2] and [4+2] cycloadditions, also warrants further investigation. nih.gov Understanding the role of the catalyst and the electronic and steric effects of substituents will be key to controlling the regioselectivity and stereoselectivity of these reactions. rsc.org
Expanding the Scope of Chemical Transformations Involving the Compound
The presence of both a reactive bromomethyl group and an electron-withdrawing nitro group on the benzofuran scaffold makes this compound a versatile building block for a wide range of chemical transformations.
The bromomethyl group is a key handle for introducing various functionalities through nucleophilic substitution reactions. This allows for the synthesis of a diverse library of derivatives with different linkers and functional groups. Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized. A method utilizing polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid demonstrates a four-step sequence including nucleophilic displacement and simultaneous reduction-cyclization to create benzodiazepine-diones. nih.gov
Palladium-catalyzed cross-coupling reactions offer a powerful tool for C-C and C-N bond formation. The application of Suzuki-Miyaura, Heck, and Sonogashira couplings could be explored to introduce aryl, vinyl, and alkynyl groups, respectively. The Buchwald-Hartwig amination can be used to introduce a wide range of amines. rsc.org
The benzofuran ring itself can participate in cycloaddition reactions. For example, intramolecular Diels-Alder reactions of furan-tethered systems have been shown to be influenced by substituents on the furan ring, with bromine substitution accelerating the reaction. researchgate.net The exploration of both intramolecular and intermolecular cycloadditions involving this compound could lead to the synthesis of novel and complex polycyclic systems. rsc.orgnih.govrsc.org
| Reaction Type | Reagent/Catalyst | Potential Product |
| Nucleophilic Substitution | Various Nucleophiles (e.g., amines, thiols, alkoxides) | Functionalized 2-methylbenzofuran (B1664563) derivatives |
| Suzuki-Miyaura Coupling | Arylboronic acids / Pd catalyst | 2-Arylmethyl-4-nitrobenzofurans |
| Buchwald-Hartwig Amination | Amines / Pd catalyst | 2-(Aminomethyl)-4-nitrobenzofurans |
| [4+2] Cycloaddition | Dienophiles / Organocatalyst | Spirocyclic benzofuran derivatives |
| Reduction of Nitro Group | Reducing agents (e.g., SnCl2, H2/Pd) | 4-Amino-2-(bromomethyl)benzofuran |
Integration of Advanced Analytical Techniques for Real-Time Reaction Monitoring and Product Characterization
The integration of advanced analytical techniques is essential for gaining detailed insights into reaction kinetics, identifying transient intermediates, and accurately characterizing complex products.
Real-time reaction monitoring using techniques such as FlowNMR and Raman spectroscopy can provide invaluable information on reaction progress, allowing for rapid optimization of reaction conditions. rsc.org Ultrafast 2D NMR spectroscopy has also emerged as a powerful tool for monitoring chemical transformations in real time, enabling the observation of transient species. weizmann.ac.il For instance, the progress of a reaction can be followed by monitoring the disappearance of reactant signals and the appearance of product signals in the NMR spectrum over time. magritek.com
For product characterization, high-resolution mass spectrometry (HRMS) and multi-nuclear NMR spectroscopy are indispensable. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for the unambiguous assignment of the complex structures of novel derivatives. X-ray crystallography provides definitive proof of the stereochemistry and solid-state conformation of crystalline products.
| Analytical Technique | Application | Information Gained |
| FlowNMR Spectroscopy | Real-time reaction monitoring | Reaction kinetics, intermediate identification, yield determination |
| Raman Spectroscopy | In-line reaction monitoring | Monitoring changes in vibrational modes to track reaction progress |
| Ultrafast 2D NMR | Real-time monitoring of fast reactions | Observation of transient intermediates and mechanistic details |
| High-Resolution Mass Spectrometry | Product characterization | Accurate mass determination and molecular formula confirmation |
| 2D NMR (COSY, HSQC, HMBC) | Structural elucidation | Connectivity of atoms and detailed structural information |
| X-ray Crystallography | Definitive structure determination | Absolute configuration and solid-state conformation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Bromomethyl)-4-nitrobenzofuran, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : A common approach involves nucleophilic substitution or electrophilic aromatic nitration. For example, bromomethyl-substituted benzofuran precursors (e.g., 2-(Bromomethyl)furan) can undergo nitration at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the nitro derivative. Reaction monitoring via TLC and NMR ensures intermediate stability, as bromomethyl groups are prone to hydrolysis under basic conditions .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : X-ray crystallography (e.g., Acta Crystallographica reports) provides unambiguous structural confirmation, particularly for nitro and bromomethyl substituent positioning . Complementary techniques include:
- ¹H/¹³C NMR : Chemical shifts for the bromomethyl group (δ ~4.3–4.5 ppm) and nitro group (deshielding effects on adjacent protons).
- HRMS : Exact mass verification (e.g., [M+H]⁺ for C₉H₆BrNO₃).
- IR Spectroscopy : Nitro group absorption bands (~1520 cm⁻¹, asymmetric stretching). Contradictions between predicted and observed data may arise from polymorphism or solvent effects, requiring cross-validation with computational methods (DFT) .
Q. What are the stability considerations for handling and storing this compound in laboratory settings?
- Methodological Answer : The bromomethyl group is highly reactive toward nucleophiles (e.g., moisture, amines). Storage under inert atmosphere (argon or nitrogen) at –20°C in amber vials is recommended. Decomposition can be monitored via periodic NMR analysis; unexpected byproducts (e.g., hydroxymethyl derivatives) suggest hydrolysis, necessitating stricter anhydrous conditions .
Advanced Research Questions
Q. How does the nitro group influence the reactivity of this compound in cross-coupling reactions, and what mechanistic insights exist?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the bromomethyl moiety. In Suzuki-Miyaura couplings, Pd-catalyzed reactions with arylboronic acids require careful base selection (e.g., K₂CO₃) to avoid nitro reduction. Mechanistic studies using cyclic voltammetry (CV) reveal that the nitro group stabilizes transition states via resonance, accelerating oxidative addition steps .
Q. What role does this compound play in electrochemical intramolecular cyclization reactions?
- Methodological Answer : Under electrochemical reduction, the bromomethyl group undergoes dehalogenation to generate a radical intermediate, which facilitates cyclization. Oxygen presence (e.g., in controlled-potential electrolysis) promotes oxidation steps, yielding benzofuran carboxylates (e.g., ethyl benzofuran-2-carboxylate) with >40% efficiency. CV data confirm that oxygen scavenges electrons, shifting the reaction pathway toward cyclized products .
Q. Are there computational or crystallographic studies resolving steric/electronic conflicts in this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict torsional strain between the nitro and bromomethyl groups, which is validated by X-ray diffraction. For example, C–Br bond elongation (1.93 Å vs. 1.89 Å in non-strained analogs) indicates steric hindrance. Such conflicts are mitigated by substituting the benzofuran core with bulky groups (e.g., methyl at C-5), as shown in crystallographic reports .
Q. What pharmacological screening strategies are applicable to this compound, given structural similarities to psychoactive benzofurans?
- Methodological Answer : In vitro assays targeting serotonin/dopamine receptors (e.g., 5-HT₂A binding) are prioritized due to structural parallels with APB derivatives. Competitive radioligand displacement studies (using [³H]ketanserin) quantify receptor affinity. Contradictions in potency (e.g., lower EC₅₀ vs. 5-APB) may arise from steric blocking by the nitro group, necessitating mutagenesis studies or MD simulations to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
